REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[c:7]1[s:8][cH:9][cH:10][cH:11]1.[OH:12][CH2:13][CH2:14][OH:15].[c:16]1([CH3:17])[cH:18][cH:19][c:20]([S:21]([OH:22])(=[O:23])=[O:24])[cH:25][cH:26]1.[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([c:7]2[s:8][cH:9][cH:10][cH:11]2)[O:6][CH2:14][CH2:13][O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCCl)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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ClCCCC1(c2cccs2)OCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |